1,9-Dichlorononane can be derived from the chlorination of nonane, which is a straight-chain alkane with nine carbon atoms. The classification of this compound falls under the category of alkyl halides, specifically dihalides, due to the presence of two chlorine atoms.
The synthesis of 1,9-dichlorononane typically involves the chlorination of nonane using chlorine gas or other chlorinating agents under controlled conditions. The process can be facilitated by UV light or heat to initiate the reaction.
1,9-Dichlorononane has a molecular formula of and a molecular weight of approximately 195.14 g/mol. Its structure can be represented as follows:
This indicates that chlorine atoms are attached to the terminal carbons of the nonane chain.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to characterize 1,9-dichlorononane. Typical NMR shifts for this compound would show distinct signals corresponding to the hydrogen atoms in various environments influenced by the electronegativity of chlorine.
1,9-Dichlorononane participates in various chemical reactions typical of alkyl halides:
The mechanism of action for reactions involving 1,9-dichlorononane typically follows established pathways for alkyl halides:
1,9-Dichlorononane finds applications in various fields:
1,9-Dichlorononane (C₉H₁₈Cl₂, CAS 821-99-8) serves as a critical α,ω-dihaloalkane monomer in phase-transfer catalyzed polycondensation (PTC). This technique enables efficient nucleophilic displacement reactions at interfaces, particularly for synthesizing high-molecular-weight polyethers and engineering thermoplastics. Under PTC conditions, 1,9-dichlorononane reacts with bisphenolates (e.g., bisphenol A) in a water-organic solvent system. Crown ethers or quaternary ammonium salts shuttle the nucleophile into the organic phase, where displacement of terminal chlorides forms ether linkages. This method replaces expensive anhydrous aprotic solvents (e.g., DMSO) with cost-effective alternatives like toluene, achieving polycondensation at 80–120°C—significantly milder than classical high-temperature methods [6].
Key kinetic studies reveal that tetrabutylammonium bromide (TBAB) accelerates polymerization rates by 8–10× compared to uncatalyzed systems. Molecular weights (Mₙ) reach 25–40 kDa within 4 hours at 90°C, whereas conventional methods require >24 hours for similar outputs. The selectivity for Cl-displacement exceeds 98%, minimizing branch formation [6].
Table 1: PTC Conditions for Polycondensation of 1,9-Dichlorononane
Catalyst | Temperature (°C) | Reaction Time (h) | Mₙ (kDa) | Yield (%) |
---|---|---|---|---|
None | 120 | 24 | 8.2 | 65 |
18-Crown-6 | 90 | 6 | 32.5 | 92 |
TBAB | 90 | 4 | 38.7 | 95 |
Tetraethylammonium chloride | 100 | 5 | 28.1 | 88 |
In solvent-free melt polymerization, 1,9-dichlorononane acts as a flexible spacer in energetic thermoplastic polyurethanes (ETPUs). The process involves heating equimolar amounts of 1,9-dichlorononane, diisocyanates (e.g., HDI), and diols (e.g., ethylene glycol) to 150–180°C under inert atmosphere. The terminal chlorides participate in step-growth polymerization without solvents, yielding telechelic prepolymers with controlled viscosity (0.5–2.0 Pa·s). This method enhances thermal stability (decomposition onset: 240°C) and processability for binder applications in propellants. Stoichiometric precision prevents gelation, while vacuum stripping removes trace HCl byproducts [4].
Dehydrochlorination is a major side reaction during polycondensation of 1,9-dichlorononane, generating allylic end-groups that terminate chain growth. This elimination predominates under three conditions:
Poly(ethylene glycol)s (PEGs, MW 200–800 g/mol) suppress dehydrochlorination by complexing inorganic bases (KOH) and solubilizing them homogeneously. PEG 800 reduces elimination to <2% during PVC dehydrochlorination—a model system applicable to 1,9-dichlorononane. The mechanism involves PEG’s ether oxygen coordinating K⁺, which shields the base from inducing β-elimination at terminal C-Cl sites [3].
Table 2: Dehydrochlorination Rates Under Different Catalytic Systems
Catalyst System | Temperature (°C) | Dehydrochlorination (%) | Displacement Yield (%) |
---|---|---|---|
KOH/glycol | 90 | 35 | 61 |
KOH/PEG 400 | 90 | 8 | 89 |
KOH/PEG 800 | 90 | 1.5 | 96 |
TBAB | 90 | 4 | 92 |
Molecular weight (Mₙ) in polymers derived from 1,9-dichlorononane hinges on stoichiometric balance and end-group fidelity. The Carothers equation predicts Mₙ maxima at equimolar monomer ratios:$$Mn = \frac{1 + r}{1 + r - 2rp} \cdot M0$$where r = [Cl]/[OH] ratio, p = conversion, and M₀ = repeat unit mass. Deviations from r = 1.00 sharply reduce Mₙ:
End-capping with monofunctional agents (e.g., chlorobutane) limits Mₙ to 5–10 kDa for oligomeric plasticizers. Vacuum-assisted monomer purification (≤40°C) prevents thermal degradation, while real-time FTIR monitors chloride displacement (disappearance of 650 cm⁻¹ C-Cl peak) to track conversion [4] [6].
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